![molecular formula C19H18N2O3S B2924402 (Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1322022-85-4](/img/structure/B2924402.png)
(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Description
(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C19H18N2O3S and its molecular weight is 354.42. The purity is usually 95%.
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Biological Activity
(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered attention due to its unique molecular structure and potential biological activities. This compound features a thiazole moiety and a dioxine component, which may confer significant pharmacological properties.
Chemical Structure and Properties
The compound has the following molecular formula: C17H18N2O3S. Its molecular weight is approximately 354.4 g/mol. The structural components suggest possible interactions with biological targets, making it a candidate for further research in medicinal chemistry.
Property | Value |
---|---|
Molecular Formula | C17H18N2O3S |
Molecular Weight | 354.4 g/mol |
Structural Features | Thiazole and Dioxine moieties |
Biological Activity Overview
Preliminary studies indicate that compounds related to this compound exhibit significant biological activities. Notably:
- Antimicrobial Activity : Derivatives of thiazole have been noted for their antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have shown potential in targeting specific biological pathways, suggesting that this compound may also possess noteworthy pharmacological effects.
- Acetylcholinesterase Inhibition : Thiazole derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), an important target in Alzheimer’s disease treatment. Some derivatives exhibited over 50% inhibition at concentrations as low as 10 µM .
Case Studies and Research Findings
- Antimicrobial Studies : Research by Bondock et al. demonstrated that thiazole derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The incorporation of electron-withdrawing groups significantly enhanced the activity of certain compounds .
- AChE Inhibitory Activity : A study on thiazole-based derivatives revealed that several compounds exhibited potent AChE inhibition with IC50 values below 110 nM. The structure-activity relationship indicated that specific substituents on the thiazole ring were crucial for enhancing inhibitory potency .
- Antitumor Activity : In a separate investigation focusing on structurally related compounds, it was found that certain derivatives demonstrated significant antitumor activity against the HEPG2 cancer cell line, indicating potential applications in cancer therapy .
Interaction Studies
Further studies are required to elucidate the binding affinities of this compound with various biological targets such as enzymes or receptors. Understanding these interactions could provide insights into its mechanism of action and therapeutic potential.
Properties
IUPAC Name |
N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-11-8-9-12(2)17-16(11)21(3)19(25-17)20-18(22)15-10-23-13-6-4-5-7-14(13)24-15/h4-9,15H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMQJCAOPWZQPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=NC(=O)C3COC4=CC=CC=C4O3)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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